2-(Difluoromethoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(Difluoromethoxy)benzoic acid involves several chemical reactions. In one method, 2-Difluoromethoxy-benzoic acid methyl ester is dissolved in methanol (MeOH) and a catalytic quantity of sulfuric acid is added. The mixture is heated at reflux overnight. The solvent is then evaporated and the residue is dissolved in dichloromethane (DCM) and washed with saturated sodium bicarbonate (NaHCO3). The organic phase is dried and evaporated to give the product .Molecular Structure Analysis
The InChI code for 2-(Difluoromethoxy)benzoic acid is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) and the InChI key is AGDOJFCUKQMLHD-UHFFFAOYSA-N .Scientific Research Applications
1. Development of Novel Fluorescence Probes
2-(Difluoromethoxy)benzoic acid derivatives, such as HPF and APF, have been developed as novel fluorescence probes. These compounds are designed to selectively detect highly reactive oxygen species (hROS) like hydroxyl radical and reactive intermediates of peroxidase. They are particularly useful in distinguishing hROS from other reactive oxygen species, which is significant for biological and chemical applications (Setsukinai et al., 2003).
2. Metabolite Profile in Detoxification
Research has been conducted on the metabolite profile involved in the detoxification of benzoic acid through glycine conjugation. This process is crucial for understanding the physiological significance and potential public health consequences of benzoic acid ingestion. The study provides insights into how detoxification doesn’t indicate glycine depletion but rather involves glycine regeneration, maintaining glycine homeostasis (Irwin et al., 2016).
3. Use in Food and Pharmaceutical Industries
Benzoic acid and its derivatives, including 2-(Difluoromethoxy)benzoic acid, are widely used as preservatives in food and pharmaceutical products due to their antibacterial and antifungal properties. This wide application raises questions about human exposure and the impact on health, leading to studies on metabolism, toxicology, and the establishment of legal limits for these compounds (del Olmo et al., 2017).
4. Thermodynamic Study in Pharmaceutical Research
Benzoic acid is considered a model compound in pharmaceutical research. Studies on the thermodynamic phase behavior of benzoic acid and its mixtures, including 2-(Difluoromethoxy)benzoic acid, with water and organic solvents are essential for process design in pharmaceutical applications. This includes understanding the stability and solubility of these compounds (Reschke et al., 2016).
5. Detection in Various Industries
Methods have been developed for the effective detection of benzoic acid, which is extensively used as a preservative in various industries. The research aims to establish rapid detection methods for quality assurance in pharmaceutical, food, and chemistry industries. This includes the preparation of composite nanorods for enhanced electrochemical detection (Pei et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJFCUKQMLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366240 | |
Record name | 2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)benzoic acid | |
CAS RN |
97914-59-5 | |
Record name | 2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.